

Volemitol as a photosynthetic product and storage carbohydrate

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Compound of Interest

Compound Name: Volemitol

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An In-depth Technical Guide to **Volemitol** as a Photosynthetic Product and Storage Carbohydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Volemitol (D-glycero-D-manno-heptitol) is a naturally occurring seven-carbon sugar alcohol (heptitol) with significant physiological roles in a diverse range of organisms, including higher plants, red algae, fungi, and lichens.[1] First isolated from the mushroom *Lactarius volemus*, it has since been identified as a key player in the carbon economy of certain plant species, most notably within the genus *Primula*. [1][2] In these plants, **volemitol** functions as a primary photosynthetic product, a major phloem-mobile translocate, and a significant long-term storage carbohydrate. [2][3] Its biosynthesis occurs via distinct pathways, with a direct reduction of sedoheptulose in plants and a phosphorylated intermediate route in some algae. [4][5] The accumulation of **volemitol** to high concentrations suggests a role as a compatible solute, providing osmotic protection against environmental stress. While direct pharmacological applications are not yet established, its function as an osmoprotectant presents a compelling area for investigation, drawing parallels with the therapeutic use of other polyols like mannitol. This guide provides a comprehensive overview of the biochemistry, physiology, and analysis of **volemitol**, presenting quantitative data, detailed experimental protocols, and metabolic pathway diagrams to serve as a foundational resource for research and development.

Volemitol in Plant and Algal Physiology

Role as a Primary Photosynthetic Product

In certain species of the Primulaceae family, **volemitol** is not a minor metabolic byproduct but a principal end-product of photosynthesis.^[5] ¹⁴CO₂ pulse-chase radiolabeling experiments with the horticultural hybrid polyanthus (*Primula* × *polyantha*) have demonstrated that the seven-carbon ketose, sedoheptulose, is an early labeled product, followed rapidly by the accumulation of radiolabeled **volemitol**.^{[2][5]} This indicates a direct and efficient conversion from a C7 sugar intermediate of the Calvin cycle to the corresponding sugar alcohol.

Function as a Translocation and Storage Carbohydrate

Volemitol is a major non-structural carbohydrate, serving crucial roles in both carbon transport and storage.^[2]

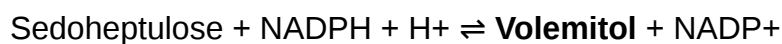
- **Phloem Translocation:** Analysis of phloem sap collected from *Primula* × *polyantha* shows that **volemitol** is a prominent phloem-mobile carbohydrate.^{[2][5]} It constitutes a significant portion of the translocated sugars, surpassed only by sucrose, highlighting its importance in delivering carbon and energy from source tissues (leaves) to sink tissues (roots, flowers, and developing leaves).^[5]
- **Storage Compound:** In the source leaves of *Primula*, **volemitol** can accumulate to exceptionally high concentrations, representing a substantial portion of the plant's dry weight.^[5] Its concentration tends to increase as leaves mature and age, consistent with a role as a long-term storage reserve of both carbon and reducing power, as sugar alcohols are more reduced than their corresponding sugars.^[5]

Biosynthesis and Catabolism of Volemitol

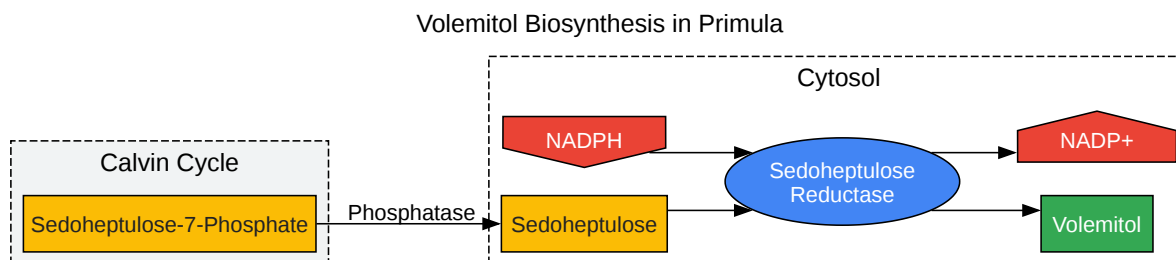
The synthesis of **volemitol** occurs via at least two distinct enzymatic pathways depending on the organism.

Biosynthesis Pathway in *Primula*

In higher plants like *Primula*, **volemitol** is synthesized in a single-step reduction of the free ketose sugar, sedoheptulose. This reaction is catalyzed by a novel, highly specific NADPH-dependent ketose reductase, named sedoheptulose reductase.^{[2][3][5]}



This enzyme exhibits high specificity for sedoheptulose and utilizes NADPH, not NADH, as the hydrogen donor.[5]



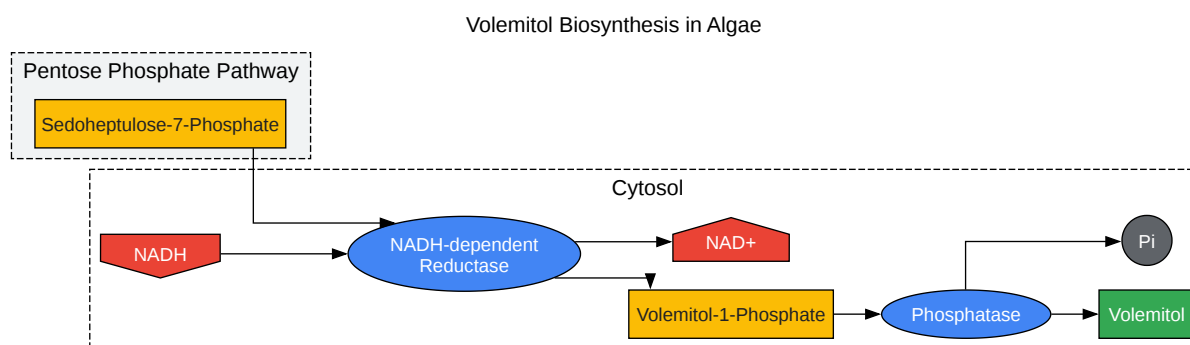
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Volemitol Biosynthesis Pathway in *Primula*.

Biosynthesis Pathway in Brown Algae

In the marine brown alga *Pelvetia canaliculata*, a different, two-step pathway involving phosphorylated intermediates has been identified.[4] This pathway is analogous to the common mannitol biosynthesis route in fungi.

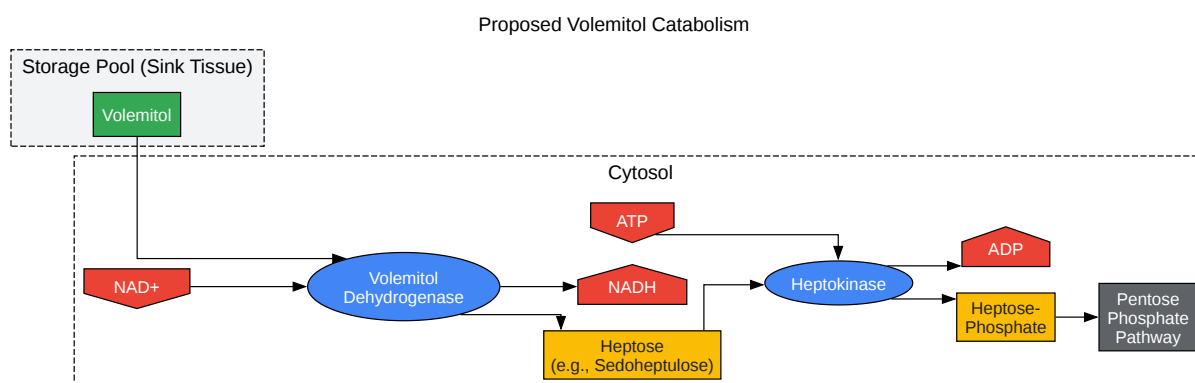
- Reduction: Sedoheptulose-7-phosphate (an intermediate from the pentose phosphate pathway) is reduced by an NADH-dependent reductase to form **volemitol-1-phosphate**.[4]
- Dephosphorylation: A specific phosphatase then hydrolyzes **volemitol-1-phosphate** to yield free **volemitol**.[4]



[Click to download full resolution via product page](#)**Volemitol** Biosynthesis Pathway in *Pelvetia*.

Proposed Catabolic Pathway

While the catabolism of **volemitol** is not well-documented, it can be inferred from the metabolic pathways of other sugar alcohols, such as mannitol.[6][7] In sink tissues, stored **volemitol** is likely mobilized by being oxidized back to a heptose sugar, which can then be phosphorylated and enter central metabolism (e.g., the pentose phosphate pathway). This reaction would be catalyzed by a **volemitol** dehydrogenase.

[Click to download full resolution via product page](#)**Proposed Volemitol** Catabolic Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to **volemitol** concentrations and the kinetics of its primary biosynthetic enzyme in *Primula*.

Table 1: **Volemitol** and Other Carbohydrate Concentrations in *Primula* × *polyantha*

Tissue/Fluid	Analyte	Concentration	% of Total Soluble Carbohydrates (mol/mol)	Reference
Source Leaves	Volemitol	Up to 50 mg/g FW (~25% of DW)	43% - 73%	[2][5]
Source Leaves	Sedoheptulose	Up to 36 mg/g FW	-	[2][5]
Source Leaves	Sucrose	~4 mg/g FW	-	[2][5]
Phloem Sap	Volemitol	-	~24%	[2][5]
Phloem Sap	Sucrose	-	~63%	[2][5]

FW = Fresh Weight; DW = Dry Weight

Table 2: **Volemitol** and Mannitol Concentrations in *Pelvetia canaliculata*

Carbohydrate	Relative Concentration	Notes	Reference
Volemitol	Up to 100% higher than mannitol	Concentrations of both polyols increased when algae were grown at warmer temperatures (20-27°C).	[8]

| Mannitol | Baseline | A major storage carbohydrate in brown algae. |[8] |

Table 3: Kinetic Properties of Sedoheptulose Reductase from *Primula × polyantha*

Parameter	Value	Conditions	Reference
pH Optimum	7.0 - 8.0	-	[2][5]
Temperature Optimum	45°C	-	[5]
Apparent Km (Sedoheptulose)	21 mM	NADPH at 1 mM	[2][5]
Apparent Km (NADPH)	0.4 mM	Sedoheptulose at 25 mM	[2][5]

| Cofactor Specificity | NADPH | No activity observed with NADH |[5] |

Potential for Drug Development: Volemitol as an Osmoprotectant

While direct therapeutic applications of **volemitol** are underexplored, its role as a polyol suggests significant potential as an osmoprotectant, a class of molecules known as compatible solutes.

Mechanism of Action: Osmoprotectants are small, highly soluble, uncharged molecules that accumulate in the cytoplasm under conditions of osmotic stress (e.g., drought, high salinity).[9] [10] They balance the osmotic potential of the cell without interfering with normal metabolic processes, thereby preventing water loss and protecting the structure of proteins and membranes.[11] The accumulation of **volemitol** in desiccation-tolerant algae and its high concentration in terrestrial plants like *Primula* strongly support this protective role.[5]

Parallels with Mannitol: The C6 polyol mannitol is widely used in medicine as an osmotic diuretic to reduce intracranial and intraocular pressure.[6] It is also used as a pharmaceutical excipient to stabilize drug formulations. Given its structural similarity and shared physiological function as a storage polyol, **volemitol** could foreseeably exhibit similar useful physicochemical properties. Further research is warranted to investigate its potential in:

- Cellular and Tissue Preservation: As a stabilizing agent for biological samples or in cryopreservation.

- **Therapeutic Osmotic Agent:** For conditions where osmotic diuretics are indicated.
- **Pharmaceutical Formulation:** As a stabilizing excipient for protein-based drugs or in tablet formulations.

Key Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and enzymatic assay of **volemitol**, based on established procedures for polyols and the specific findings from **volemitol** research.

Protocol 1: Extraction of Volemitol from Plant Tissue

This protocol is adapted from standard methods for extracting water-soluble carbohydrates from plant tissues.

- **Sample Collection & Preparation:**
 - Harvest fresh plant tissue (e.g., 100-200 mg of leaf tissue) and immediately freeze in liquid nitrogen to quench metabolic activity.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
- **Extraction:**
 - Transfer the frozen powder to a 2 mL microcentrifuge tube.
 - Add 1.5 mL of 80% (v/v) ethanol.
 - Vortex vigorously for 1 minute to ensure thorough mixing.
 - Incubate the mixture in a water bath at 80°C for 60 minutes. Vortex every 15 minutes to improve extraction efficiency.
- **Clarification:**
 - Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant, which contains the soluble carbohydrates, to a new 2 mL tube.
- Perform a second extraction on the pellet by adding 1.0 mL of 80% ethanol, vortexing, incubating at 80°C for 20 minutes, and centrifuging again.
- Combine the second supernatant with the first.
- Solvent Removal and Reconstitution:
 - Evaporate the ethanol from the combined supernatants using a vacuum concentrator (e.g., SpeedVac) until the sample is completely dry.
 - Reconstitute the dried extract in a precise volume (e.g., 500 µL) of ultrapure water.
 - Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

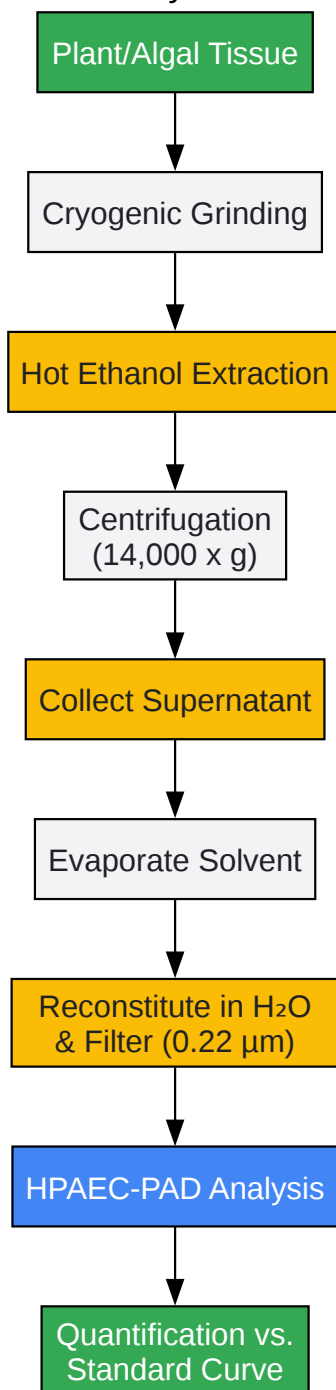
Protocol 2: Quantification by HPLC-PAD

This protocol describes the analysis of **volemitol** using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for non-derivatized carbohydrates.

- Instrumentation:
 - HPLC system equipped with a quaternary pump, autosampler, and an electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
- Chromatographic Conditions:
 - Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA20 or similar).
 - Mobile Phase: Isocratic elution with 20-50 mM Sodium Hydroxide (NaOH). The exact concentration should be optimized to achieve the best separation from other carbohydrates like sedoheptulose, sucrose, and mannitol.
 - Flow Rate: 0.4-0.5 mL/min.

- Column Temperature: 30°C.
- Injection Volume: 10-25 µL.
- PAD Waveform:
 - A standard carbohydrate waveform should be used, typically involving potentials for detection, oxidation, and reduction to clean the gold electrode surface. Example waveform (potentials vs. Ag/AgCl):
 - E1 (detection): +0.1 V (t = 0-0.4 s)
 - E2 (oxidation): +0.7 V (t = 0.41-0.6 s)
 - E3 (reduction): -0.1 V (t = 0.61-1.0 s)
- Quantification:
 - Prepare a series of external standards of pure **volemitol** (e.g., 1, 5, 10, 25, 50 µg/mL) in ultrapure water.
 - Generate a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **volemitol** in the extracted samples by interpolating their peak areas from the calibration curve.

Volemitol Analytical Workflow



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Workflow for **Volemitol** Extraction and Analysis.

Protocol 3: Sedoheptulose Reductase Enzyme Assay

This spectrophotometric assay measures the activity of sedoheptulose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

- Protein Extraction:
 - Homogenize fresh or frozen plant tissue (e.g., 500 mg) in 2-3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and 1% (w/v) PVPP).
 - Centrifuge at 15,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for the assay. The extract can be desalted using a PD-10 column if necessary. Determine the total protein concentration using a standard method (e.g., Bradford assay).
- Assay Mixture:
 - Prepare the reaction mixture in a 1 mL quartz cuvette. The final volume is 1.0 mL.
 - Buffer: 850 µL of 100 mM Tris-HCl, pH 7.5.
 - NADPH: 50 µL of 2 mM NADPH stock solution (final concentration: 0.1 mM).
 - Enzyme Extract: 50 µL of desalted protein extract.
- Reaction Initiation and Measurement:
 - Mix the components by inverting the cuvette and place it in a spectrophotometer thermostatted to 30°C.
 - Monitor the background rate of NADPH oxidation at 340 nm for 2-3 minutes.
 - Initiate the reaction by adding 50 µL of 500 mM sedoheptulose stock solution (final concentration: 25 mM).
 - Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.

- Calculation of Activity:
 - Determine the linear rate of reaction ($\Delta A_{340}/\text{min}$) from the slope of the absorbance curve after subtracting the background rate.
 - Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm ($\epsilon = 6220 \text{ M}^{-1}\text{cm}^{-1}$).

Activity ($\mu\text{mol}/\text{min}/\text{mg}$ protein) = $[(\Delta A_{340}/\text{min}) / 6.22] \times [\text{Total Assay Volume (mL)} / \text{Enzyme Volume (mL)}] / [\text{Protein Conc. (mg/mL)}]$

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